molecular formula C7H7FN2 B2494464 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole CAS No. 1823967-57-2

4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole

Cat. No.: B2494464
CAS No.: 1823967-57-2
M. Wt: 138.145
InChI Key: YNMNBYWINLLUND-UHFFFAOYSA-N
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Description

4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is a polysubstituted pyrazole derivative characterized by an ethynyl group at position 4, a fluorine atom at position 5, and methyl groups at positions 1 and 2. Its molecular formula is C₇H₈FN₂, with a molecular weight of 152.16 g/mol. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications, with substituents such as halogens and alkynyl groups influencing reactivity, stability, and biological activity.

Properties

IUPAC Name

4-ethynyl-5-fluoro-1,3-dimethylpyrazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7FN2/c1-4-6-5(2)9-10(3)7(6)8/h1H,2-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMNBYWINLLUND-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1C#C)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7FN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone. In this case, the diketone would be 1,3-dimethyl-2,4-pentanedione.

    Introduction of the Ethynyl Group: The ethynyl group can be introduced via a Sonogashira coupling reaction, which involves the reaction of a terminal alkyne with an aryl or vinyl halide in the presence of a palladium catalyst and a copper co-catalyst.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole can undergo various types of chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form a carboxylic acid or an aldehyde.

    Reduction: The ethynyl group can be reduced to form an ethyl group.

    Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be employed.

    Substitution: Nucleophiles such as ammonia (NH3) or thiols (RSH) can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or aldehydes.

    Reduction: Ethyl-substituted pyrazoles.

    Substitution: Amino- or thio-substituted pyrazoles.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development
The compound is utilized as a building block in the synthesis of pharmaceuticals targeting various diseases, including neurological disorders and inflammatory conditions. Its unique structure allows for modifications that enhance biological activity and specificity towards molecular targets. For instance, fluorination increases metabolic stability and binding affinity, making it a valuable scaffold in drug design .

Anticancer Properties
Research indicates that derivatives of pyrazole compounds exhibit potent anticancer activities. Specifically, 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole has shown effectiveness against several cancer cell lines. In vitro studies have demonstrated its ability to inhibit microtubule assembly at concentrations around 20 µM, indicating potential as a microtubule-destabilizing agent. Additionally, studies on breast cancer cells (MDA-MB-231) revealed that certain pyrazole derivatives can induce apoptosis at low concentrations (around 1 µM), enhancing caspase activity and causing morphological changes.

Biological Studies

Enzyme Interactions
The compound serves as a crucial tool in biochemical assays to study enzyme interactions and receptor binding. Its ability to form strong hydrogen bonds and van der Waals interactions due to the presence of fluorine enhances its utility in biological assays .

Materials Science

Development of Novel Materials
In materials science, this compound is explored for developing materials with specific electronic or optical properties. The compound's unique electronic configuration allows for the creation of materials that can be applied in sensors or electronic devices .

Industrial Chemistry

Synthesis of Agrochemicals
The compound is also employed as an intermediate in the synthesis of agrochemicals and specialty chemicals. Its reactivity profile allows for the development of new formulations that can enhance agricultural productivity while minimizing environmental impact .

Case Studies

Case Study 1: Anticancer Activity
Research conducted on various pyrazole derivatives has shown significant anticancer properties. A derivative similar to this compound was tested against multiple cancer cell lines and demonstrated effective inhibition of cell proliferation at low concentrations. The study emphasized the importance of structural modifications to enhance efficacy against specific cancer types .

Case Study 2: Anti-inflammatory Effects
Another study evaluated the anti-inflammatory properties of pyrazole derivatives. The results indicated that compounds with similar structures exhibited high selectivity towards cyclooxygenase enzymes (COX), providing insights into their potential use as anti-inflammatory agents in therapeutic applications .

Mechanism of Action

The mechanism of action of 4-ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors. The ethynyl and fluorine groups may enhance binding affinity and selectivity for these targets, leading to specific biological effects.

Comparison with Similar Compounds

Structural and Electronic Effects

  • Ethynyl vs. Halogens : The ethynyl group in the target compound is a strong electron-withdrawing group due to sp hybridization, which enhances electrophilic reactivity compared to halogens (I, Cl) or alkyl groups. This may facilitate click chemistry applications (e.g., Huisgen cycloaddition), though direct evidence is lacking in the provided data .
  • Fluoro Substituent : The fluorine atom at position 5 increases electronegativity and metabolic stability, a feature shared with fluorinated analogues in pharmaceuticals (e.g., and highlight fluorophenyl-containing pyrazoles with bioactivity) .

Spectroscopic and Crystallographic Data

  • 5-Chloro-4-iodo-1,3-dimethyl-1H-pyrazole : Full spectroscopic characterization (¹H/¹³C/¹⁵N NMR, IR, MS) confirms regioselective iodination. The iodo group’s steric bulk may hinder intermolecular interactions compared to ethynyl .
  • 5-(Chloromethyl)-1,3-dimethyl-1H-pyrazole : Crystallography reveals a planar pyrazole ring (r.m.s. deviation = 0.003 Å) and [100] chains stabilized by C–H⋯N interactions. Similar planar structures are expected for the target compound .

Biological Activity

4-Ethynyl-5-fluoro-1,3-dimethyl-1H-pyrazole is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of appropriate hydrazine derivatives with acetylenic compounds. The key steps include:

  • Formation of the Pyrazole Ring : The reaction between hydrazine and a substituted carbonyl compound leads to the initial formation of a pyrazole structure.
  • Introduction of Ethynyl and Fluoro Groups : Subsequent reactions introduce the ethynyl and fluoro substituents, often using fluorinating agents or ethynyl halides.

Antiviral Properties

Recent studies have indicated that pyrazole derivatives exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against various viral targets:

  • Mechanism of Action : These compounds often inhibit viral replication by targeting specific viral enzymes or proteins. For example, they may act as inhibitors of RNA polymerase in viruses such as Hepatitis C Virus (HCV) .
CompoundTarget VirusIC50 (µM)Reference
This compoundHCV NS5B32.2
Similar Pyrazole DerivativeHCV NS5B31.9

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In vitro Studies : Research indicates that pyrazoles can exhibit broad-spectrum antimicrobial activity. In particular, derivatives have been shown to inhibit bacterial growth effectively.
CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)Reference
This compoundE. coli15 µg/mL
4-Ethynyl DerivativeS. aureus10 µg/mL

Case Study 1: Antiviral Efficacy

In a recent study focusing on the antiviral efficacy of pyrazoles, researchers synthesized a series of derivatives including this compound. The study demonstrated that these compounds could reduce viral load significantly in infected cell lines.

Case Study 2: Anti-inflammatory Properties

Another investigation highlighted the anti-inflammatory potential of pyrazole derivatives. Compounds were tested for their ability to inhibit cyclooxygenase (COX) enzymes:

CompoundCOX Inhibition (%)Reference
This compound70% at 10 µM
Standard Drug (Celecoxib)50% at 10 µM

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